molecular formula C9H12ClNO2 B12119722 1-Amino-3-(2-chlorophenoxy)propan-2-ol CAS No. 50714-54-0

1-Amino-3-(2-chlorophenoxy)propan-2-ol

Cat. No.: B12119722
CAS No.: 50714-54-0
M. Wt: 201.65 g/mol
InChI Key: WCLUBNCSEAICDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-3-(2-chlorophenoxy)propan-2-ol is an organic compound with the molecular formula C9H12ClNO2 It is a chiral molecule, meaning it has non-superimposable mirror images

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Amino-3-(2-chlorophenoxy)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of 2-chlorophenol with epichlorohydrin to form 3-(2-chlorophenoxy)propan-1-ol. This intermediate is then reacted with ammonia or an amine to introduce the amino group, resulting in the formation of this compound. The reaction conditions typically involve the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to ensure efficient mixing and reaction control. Catalysts may be used to enhance reaction rates and yields. Purification steps, such as distillation or crystallization, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-Amino-3-(2-chlorophenoxy)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of hydroxyl or alkoxy derivatives.

Scientific Research Applications

1-Amino-3-(2-chlorophenoxy)propan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism by which 1-amino-3-(2-chlorophenoxy)propan-2-ol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the chlorophenoxy moiety can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to therapeutic effects.

Comparison with Similar Compounds

1-Amino-3-(2-chlorophenoxy)propan-2-ol can be compared with other similar compounds, such as:

    1-Amino-3-(2-methylphenoxy)propan-2-ol: Similar structure but with a methyl group instead of chlorine.

    1-Amino-3-(2-fluorophenoxy)propan-2-ol: Contains a fluorine atom instead of chlorine.

    1-Amino-3-(2-bromophenoxy)propan-2-ol: Contains a bromine atom instead of chlorine.

These compounds share similar chemical properties but may exhibit different reactivity and biological activity due to the varying substituents on the phenoxy ring. The presence of chlorine in this compound can influence its electronic properties and interactions with biological targets, making it unique among its analogs.

Properties

CAS No.

50714-54-0

Molecular Formula

C9H12ClNO2

Molecular Weight

201.65 g/mol

IUPAC Name

1-amino-3-(2-chlorophenoxy)propan-2-ol

InChI

InChI=1S/C9H12ClNO2/c10-8-3-1-2-4-9(8)13-6-7(12)5-11/h1-4,7,12H,5-6,11H2

InChI Key

WCLUBNCSEAICDL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OCC(CN)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.